molecular formula C12H15FNO4P B12620463 Cyano(4-fluorophenyl)methyl diethyl phosphate CAS No. 921627-18-1

Cyano(4-fluorophenyl)methyl diethyl phosphate

Katalognummer: B12620463
CAS-Nummer: 921627-18-1
Molekulargewicht: 287.22 g/mol
InChI-Schlüssel: ZBICSXQUCGLVLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyano(4-fluorophenyl)methyl diethyl phosphate is an organophosphorus compound with a cyano group, a fluorophenyl group, and a diethyl phosphate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyano(4-fluorophenyl)methyl diethyl phosphate typically involves the reaction of 4-fluorobenzyl cyanide with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Cyano(4-fluorophenyl)methyl diethyl phosphate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Corresponding oxides of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Cyano(4-fluorophenyl)methyl diethyl phosphate has several scientific research applications:

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Cyano(4-fluorophenyl)methyl diethyl phosphate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the phosphate group can participate in phosphorylation reactions. These interactions can affect various biochemical pathways and processes, making the compound of interest in both biological and chemical research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Cyano(4-chlorophenyl)methyl diethyl phosphate
  • Cyano(4-bromophenyl)methyl diethyl phosphate
  • Cyano(4-methylphenyl)methyl diethyl phosphate

Uniqueness

Cyano(4-fluorophenyl)methyl diethyl phosphate is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more suitable for certain applications compared to its analogs with different substituents.

Eigenschaften

CAS-Nummer

921627-18-1

Molekularformel

C12H15FNO4P

Molekulargewicht

287.22 g/mol

IUPAC-Name

[cyano-(4-fluorophenyl)methyl] diethyl phosphate

InChI

InChI=1S/C12H15FNO4P/c1-3-16-19(15,17-4-2)18-12(9-14)10-5-7-11(13)8-6-10/h5-8,12H,3-4H2,1-2H3

InChI-Schlüssel

ZBICSXQUCGLVLE-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(OCC)OC(C#N)C1=CC=C(C=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.